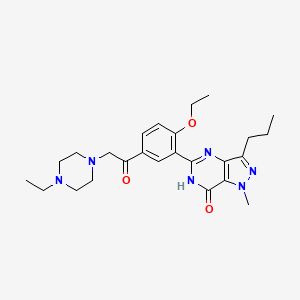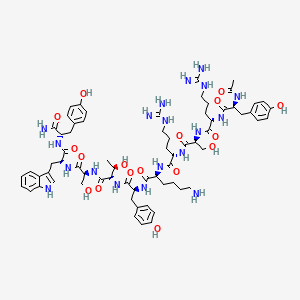![molecular formula C24H29ClN2O3 B605187 N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride CAS No. 1187653-56-0](/img/structure/B605187.png)
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for ADL-5747 involves the formation of N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4’-piperidine]-4-ylbenzamide . The preparation method includes the following steps:
Formation of the chromene ring: This involves the cyclization of appropriate precursors under specific conditions.
Spirocyclization: The chromene ring is then subjected to spirocyclization with a piperidine derivative.
Benzamide formation: The final step involves the formation of the benzamide moiety through the reaction of the spiro compound with benzoyl chloride.
Industrial production methods for ADL-5747 are not widely documented, but they would typically involve scaling up the laboratory synthesis process while ensuring purity and yield optimization.
Chemical Reactions Analysis
ADL-5747 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide moiety.
Substitution: The aromatic ring in ADL-5747 can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ADL-5747 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of delta opioid receptor agonists.
Biology: ADL-5747 is used in biological studies to understand the role of delta opioid receptors in pain modulation.
Medicine: The compound is being investigated for its potential use in treating chronic pain conditions.
Industry: ADL-5747 can be used in the development of new analgesic drugs.
Mechanism of Action
ADL-5747 exerts its effects by binding to and activating delta opioid receptors . These receptors are involved in pain processing pathways. The activation of delta opioid receptors by ADL-5747 leads to analgesic effects, reducing pain perception . The compound does not induce hyperlocomotion or receptor internalization, suggesting agonist-biased activity at the receptor .
Comparison with Similar Compounds
ADL-5747 is compared with other delta opioid receptor agonists such as ADL-5859 and SNC80 . While all these compounds show analgesic effects, ADL-5747 is unique in its lack of inducing hyperlocomotion and receptor internalization in vivo . This makes it a promising candidate for pain treatment with potentially fewer side effects.
Similar Compounds
Properties
CAS No. |
1187653-56-0 |
|---|---|
Molecular Formula |
C24H29ClN2O3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22;/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3;1H |
InChI Key |
XROFSGVHHSJMMG-UHFFFAOYSA-N |
SMILES |
O=C(N(CC)CC)C1=CC=C(C2=CC3(CCNCC3)OC4=C2C=CC=C4)C(O)=C1.[H]Cl |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-4856881; PF-04856881; PF4856881; PF04856881; PF 4856881; PF 04856881; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
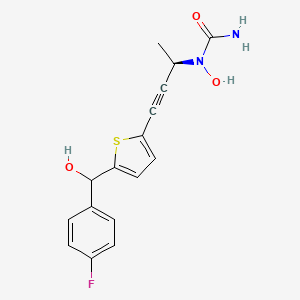
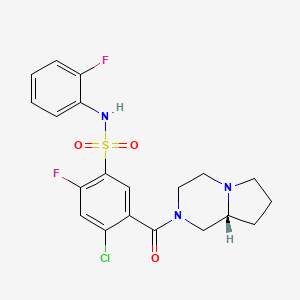
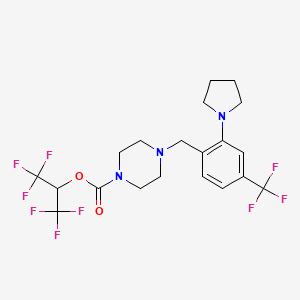
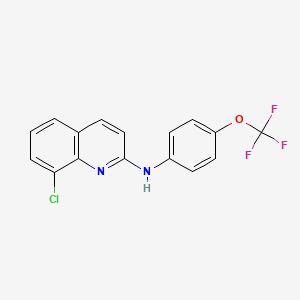
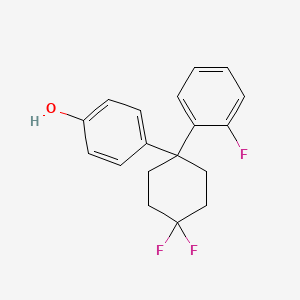
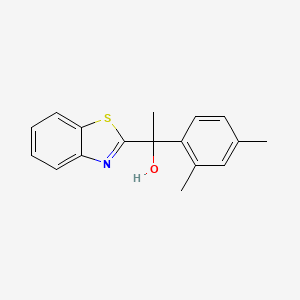
![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)
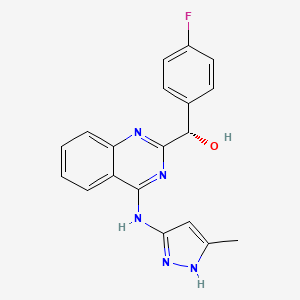
![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)
![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)
